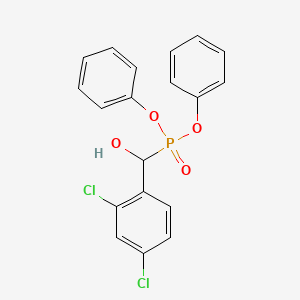![molecular formula C16H22N2O3 B2681009 3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid CAS No. 899710-39-5](/img/structure/B2681009.png)
3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid” is a chemical compound with the CAS Number: 899710-39-5. Its molecular weight is 290.36 and its molecular formula is C16H22N2O3 . The compound is stored at room temperature and it is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22N2O3/c1-12-8-10-18 (11-9-12)14-4-2-13 (3-5-14)17-15 (19)6-7-16 (20)21/h2-5,12H,6-11H2,1H3, (H,17,19) (H,20,21) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 290.36 and its molecular formula is C16H22N2O3 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, density, and solubility were not found in the available resources.Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
The compound and its derivatives have been explored in organic synthesis, demonstrating utility in the esterification of isocyanide carboxylic acids and hydrolysis of their esters, showcasing their potential in generating biologically active molecules with retained activity after conversion processes (McAlees, Schwartzentruber, & Taylor, 1990). This highlights the compound's role in synthetic chemistry, particularly in transformations relevant to pharmaceutical synthesis.
Materials Science
In materials science, derivatives of the compound have been used to enhance the reactivity of molecules towards benzoxazine ring formation, providing a sustainable alternative to traditional phenol-based compounds. This approach offers a pathway to materials with desirable thermal and thermo-mechanical properties, indicating potential applications in creating advanced polymeric materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Medicinal Chemistry
In medicinal chemistry, 3,5-Propanopiperidine derivatives have shown potential as analgesics, indicating the compound's relevance in drug discovery and pharmaceutical research. The introduction of specific substituents has been found to potentiate analgesic and antitussive activities, suggesting its utility in developing new therapeutic agents (Oki, Oida, Ohashi, Yoshida, & Kamoshita, 1974).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-[4-(4-methylpiperidin-1-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-8-10-18(11-9-12)14-4-2-13(3-5-14)17-15(19)6-7-16(20)21/h2-5,12H,6-11H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAELGZAYBICNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

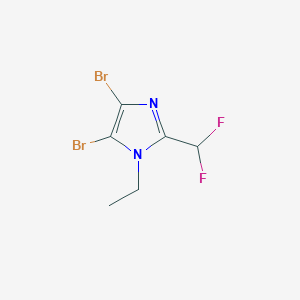
methanone](/img/structure/B2680928.png)
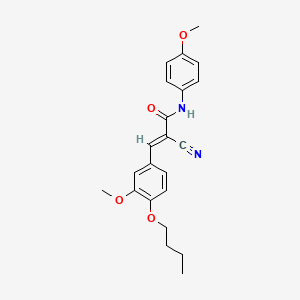
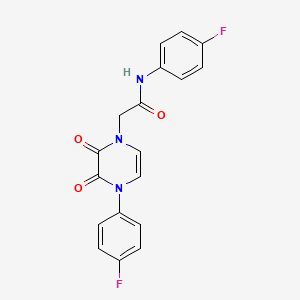

![2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2680938.png)
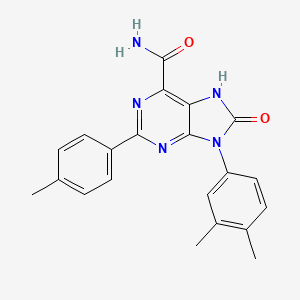
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2680940.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2680941.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2680942.png)
![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide](/img/structure/B2680943.png)

![3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2680947.png)
